![molecular formula C16H23N5O B5637625 1-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B5637625.png)
1-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is part of a broader class of chemical entities featuring the piperidine structure, often explored for their pharmacological potential. Such compounds are known for their affinity and selectivity towards specific receptors in human and rat models (Dandu et al., 2012).
Synthesis Analysis
The synthesis of related compounds typically involves multi-step chemical processes. For instance, compounds with similar structures have been synthesized through a series of steps involving reactions with benzene sulfonyl chloride and various other intermediates, yielding compounds with diverse biological activities (Khalid et al., 2016).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated through various spectroscopic techniques such as NMR, IR, and mass spectrometry, confirming the expected structural features (Khalid et al., 2016).
Chemical Reactions and Properties
Compounds in this class have demonstrated diverse chemical reactivities, such as the Boulton–Katritzky rearrangement, leading to the formation of planar pyrazolines and pyrazoles under specific conditions (Kayukova et al., 2018).
Physical Properties Analysis
While specific data on the physical properties of 1-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperidine is not detailed in the available literature, related compounds exhibit unique physical properties determined through spectral and crystallographic analysis (Thimmegowda et al., 2009).
Chemical Properties Analysis
Chemical properties of related compounds have been extensively studied, revealing a range of biological activities. These activities are often a function of the compound’s specific chemical structure, as seen in various synthesized derivatives (Khalid et al., 2016).
Propiedades
IUPAC Name |
2-cyclobutyl-5-[4-(2-pyrazol-1-ylethyl)piperidin-1-yl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O/c1-3-14(4-1)15-18-19-16(22-15)20-10-5-13(6-11-20)7-12-21-9-2-8-17-21/h2,8-9,13-14H,1,3-7,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXOHDAPCTXJLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NN=C(O2)N3CCC(CC3)CCN4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5637548.png)
![2-methoxy-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5637551.png)
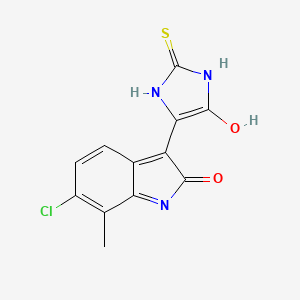
![7-{[4-(3-methylphenyl)piperazin-1-yl]acetyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5637565.png)
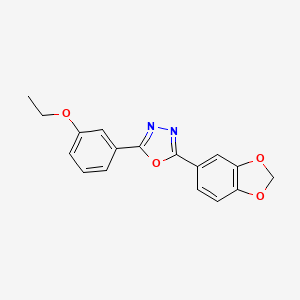

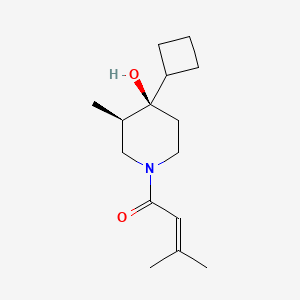
![methyl 4-{[(2-nitrophenyl)acetyl]amino}benzoate](/img/structure/B5637597.png)
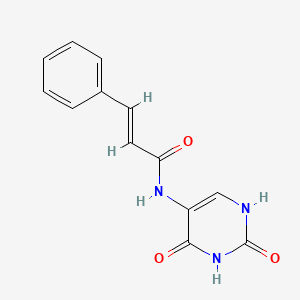
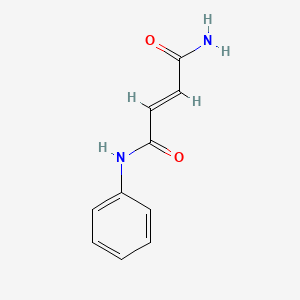
![3-[5-(acetylamino)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl acetate](/img/structure/B5637618.png)
![N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5637628.png)
![2-{[2-(1-isonicotinoyl-3-piperidinyl)-1H-imidazol-1-yl]methyl}pyridine](/img/structure/B5637637.png)
![N-isobutyl-1,3-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5637645.png)